molecular formula C11H16O4P- B14191842 Ethyl 3-phenylpropyl phosphate CAS No. 874181-02-9

Ethyl 3-phenylpropyl phosphate

Katalognummer: B14191842
CAS-Nummer: 874181-02-9
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: MEVGXDKUAKIUGO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-phenylpropyl phosphate is an organic compound with the molecular formula C11H16O4P It is a phosphate ester, which means it contains a phosphorus atom bonded to three oxygen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-phenylpropyl phosphate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the use of ethyl bromoacetate as a mediator. This method is efficient and can be conducted under mild conditions without the need for a metal catalyst or oxidant .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-phenylpropyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonates or phosphinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-phenylpropyl phosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-phenylpropyl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the structure and function of naturally occurring phosphate esters. This allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-phenylpropyl phosphate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which combines the properties of both esters and phosphates.

Eigenschaften

CAS-Nummer

874181-02-9

Molekularformel

C11H16O4P-

Molekulargewicht

243.22 g/mol

IUPAC-Name

ethyl 3-phenylpropyl phosphate

InChI

InChI=1S/C11H17O4P/c1-2-14-16(12,13)15-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,12,13)/p-1

InChI-Schlüssel

MEVGXDKUAKIUGO-UHFFFAOYSA-M

Kanonische SMILES

CCOP(=O)([O-])OCCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.